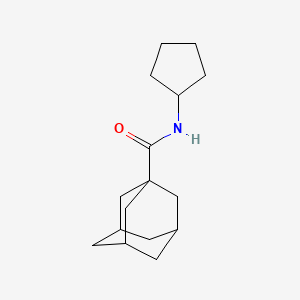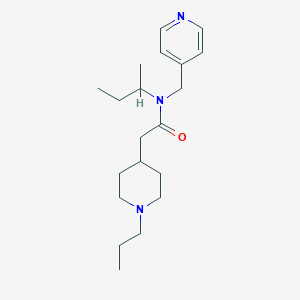![molecular formula C29H18N2O3 B3881199 4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid
Vue d'ensemble
Description
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a fluorenone moiety, an imidazole ring, and a benzoic acid group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The fluorenone moiety can be further oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the fluorenone can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound’s structure allows it to act as a fluorescent probe, reacting with ROS to produce a detectable signal. This reaction is initiated by the formation of phenoxyl radicals, followed by radical-radical reactions and product hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid: Known for its use as a fluorescent probe for detecting ROS.
Coumarin-3-carboxylic acid: Another compound used for ROS detection with similar applications in biological research.
Uniqueness
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid is unique due to its combination of a fluorenone moiety, an imidazole ring, and a benzoic acid group. This structure provides it with distinct chemical reactivity and biological activity, making it a valuable tool in various fields of research .
Propriétés
IUPAC Name |
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O3/c32-27-23-9-5-4-8-21(23)22-15-14-20(16-24(22)27)26-25(17-6-2-1-3-7-17)30-28(31-26)18-10-12-19(13-11-18)29(33)34/h1-16H,(H,30,31)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWWFYHHRVJWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(pyridin-4-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B3881119.png)
![3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3881127.png)
![2-methoxy-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3881134.png)





![N-[2-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3881194.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B3881203.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B3881206.png)

![2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)
![(1-benzofuran-2-ylmethyl)methyl[(3-methylpyridin-4-yl)methyl]amine](/img/structure/B3881240.png)
